molecular formula C11H17Cl3N4 B2618416 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride CAS No. 2172596-58-4

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride

Cat. No.: B2618416
CAS No.: 2172596-58-4
M. Wt: 311.64
InChI Key: AYHWITNXZSWMHU-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride ( 2172596-58-4) is a benzimidazole derivative integrated with a piperazine ring, with a molecular formula of C11H17Cl3N4 and a molecular weight of 311.64 g/mol . This molecular architecture combines two privileged scaffolds in medicinal chemistry, making it a valuable intermediate for the synthesis of novel bioactive compounds. The benzimidazole core is a quintessential pharmacophore found in a wide array of therapeutic agents, with documented activities including anticancer, antimicrobial, and anti-inflammatory properties . The integration of the piperazine moiety is a established strategy in drug design, as this heterocycle is known to improve key drug-like properties, such as aqueous solubility and bioavailability, and can itself contribute to a compound's biological activity profile . This makes the compound a versatile building block for developing new molecular entities, particularly in the search for enzyme inhibitors. While specific biological data for this exact salt is limited in the public domain, research on structurally related piperazine-containing benzimidazoles reveals promising pharmacological potential. For instance, recent studies have shown that such hybrids can function as potent urease inhibitors, with some analogs exhibiting IC50 values in the sub-micromolar range, significantly more potent than the standard thiourea . This suggests potential research applications in developing treatments for infections caused by urease-producing pathogens like Helicobacter pylori . Furthermore, other piperazine-benzimidazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

4-piperazin-1-yl-1H-benzimidazole;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWITNXZSWMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2N=CN3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride typically involves the condensation of o-phenylenediamine with piperazine under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid, which facilitates the formation of the trihydrochloride salt . The process can be summarized as follows:

    Condensation Reaction: o-Phenylenediamine reacts with piperazine in the presence of hydrochloric acid.

    Formation of the Imidazole Ring: The intermediate product undergoes cyclization to form the benzimidazole ring.

    Formation of the Trihydrochloride Salt: The final product is obtained as a trihydrochloride salt due to the presence of excess hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Core Reactivity of the Benzimidazole Moiety

The benzimidazole ring undergoes electrophilic substitution reactions, with reactivity modulated by the electron-donating piperazine group and the electron-withdrawing trihydrochloride salt. Key reactions include:

Reaction TypeConditionsProducts/OutcomeReference
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at C5 or C6
Halogenation X₂ (Cl₂, Br₂), FeCl₃ catalystHalo-substituted benzimidazoles
Sulfonation H₂SO₄, 50°CSulfonic acid derivatives

The trihydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol), facilitating reactions in aqueous media .

Piperazine Functionalization

The piperazine ring’s secondary amines are sites for alkylation, acylation, and coordination chemistry:

Alkylation/Acylation

ReactionReagentsProductsApplications
N-Alkylation Alkyl halides, K₂CO₃, DMFTertiary amines with modified lipophilicityDrug derivative synthesis
N-Acylation Acyl chlorides, Et₃NAmides with altered solubilityProdrug development

Metal Coordination

The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or therapeutic applications.

Salt-Specific Reactions

The trihydrochloride group impacts reactivity through:

  • pH modulation : Acidic conditions (pH < 4) stabilize the protonated piperazine, directing substitutions to the benzimidazole ring .

  • Ion-exchange : Replacement of Cl⁻ with other anions (e.g., sulfate, acetate) alters crystallinity and bioavailability .

Synthetic Pathways

The compound is synthesized via a multi-step process:

StepReactionKey ConditionsYieldReference
1Benzimidazole formationo-phenylenediamine + carbonyl compound, Δ60–75%
2Piperazine introductionNucleophilic substitution, DMF, 80°C50–65%
3Salt formationHCl (excess), ethanol, 0°C85–90%

Derivatization for Biological Activity

Structural modifications correlate with enhanced pharmacological properties:

Derivative TypeModification SiteBiological ActivityIC₅₀/EC₅₀Reference
N-Alkylated Piperazine NTLR9 inhibition (fibrosis models)12.4 nM (D4R)
Halo-substituted Benzimidazole C5Anti-inflammatory (NO inhibition)0.86 µM

Stability Under Reactive Conditions

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming aromatic residues .

  • Oxidative stability : Resists H₂O₂ (<5% degradation at 25°C, 24h) but sensitive to strong oxidizers (e.g., KMnO₄) .

The chemical versatility of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride underpins its utility in medicinal chemistry, particularly in developing TLR9 inhibitors and dopamine receptor modulators . Future research should explore its catalytic applications and structure-activity relationships for targeted therapies.

Scientific Research Applications

Medicinal Chemistry

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride has been investigated for its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. In vitro assays indicated minimum inhibitory concentrations (MIC) as low as 1 µg/mL for some derivatives, suggesting strong antimicrobial potential .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that it may induce apoptosis in cancer cells by affecting key signaling pathways. For instance, it has shown activity against human cancer cell lines such as MCF7 and HCT116 .

Neurology

Research has also explored the role of this compound as a Histamine H4 receptor antagonist , which may have implications in treating neurological disorders such as tinnitus. By inhibiting the H4 receptor, the compound could potentially modulate inflammatory responses in the nervous system .

Coordination Chemistry

In coordination chemistry, 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride serves as a ligand for metal complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of these complexes, making them useful in catalysis and materials science .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride, demonstrated promising results against multiple bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochlorideE. coli1 µg/mL
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochlorideS. aureus0.5 µg/mL

This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of this compound were assessed against various human cancer cell lines:

Cell LineIC50 (µM)
MCF715
HCT11620
Caco225

These results indicate that the compound exhibits moderate to potent activity against these cancer cell lines, supporting its potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, including dopamine and serotonin receptors.

    Pathways Involved: It modulates neurotransmitter pathways, leading to its antipsychotic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents/Modifications Salt Form Molecular Weight (g/mol) Key Properties
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride Benzoimidazole Piperazin-1-yl at C4 Trihydrochloride ~390 (estimated) High solubility, polar
SSC-3 Benzoimidazole C2: Porphyrin-phenyl; C5,6: diamino Neutral N/A Photodynamic applications
PF-4708671 Benzoimidazole Trifluoromethyl, ethylpyrimidinyl-piperazine Neutral 390.41 Metabolic stability
2-(4-tert-Butylphenyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole Benzoimidazole C4: Piperazine; C2: 4-tert-butylphenyl Free base N/A Lipophilic, membrane-permeable
1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride Imidazole Piperazine-methyl-imidazole Trihydrochloride 275.61 Smaller aromatic system

Key Observations :

  • Solubility : The trihydrochloride salt form (target compound, ) significantly improves water solubility compared to neutral analogues (e.g., SSC-3, PF-4708671).
  • Lipophilicity : Substituents like 4-tert-butylphenyl () or trifluoromethyl () increase lipophilicity, enhancing membrane permeability but reducing solubility.

Pharmacological and Functional Implications

  • Its trihydrochloride form is ideal for injectable formulations .
  • SSC-3 : The porphyrin-phenyl group enables applications in photodynamic therapy, diverging from the target compound’s receptor-focused utility.
  • PF-4708671 : The trifluoromethyl group enhances metabolic stability, suggesting utility in long-acting therapies, whereas the target compound’s simpler structure may favor rapid clearance.
  • Imidazole Derivative : The smaller imidazole core reduces binding affinity compared to benzoimidazole-based compounds but may improve selectivity for specific ion channels.

Biological Activity

4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The synthesis of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride involves the reaction of piperazine with benzimidazole derivatives. The compound has been characterized using various analytical techniques, including NMR and mass spectrometry, confirming its structure and purity.

Antiproliferative Effects

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to 4-(Piperazin-1-yl)-1H-benzo[d]imidazole have shown significant inhibition of cell growth in leukemia and lymphoma cell lines. The growth inhibition is often quantified using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%.

Cell Line GI50 (μM) Selectivity Index
HuT78 (T-cell lymphoma)0.451
CCRF-CEM (leukemia)8.2-
Raji (Burkitt lymphoma)4.3-

These results suggest that the compound may selectively target malignant cells while sparing normal cells, a desirable property in anticancer drug development .

The biological activity of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole is thought to involve multiple mechanisms:

  • Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound leads to significant changes in the cell cycle distribution of treated cells, particularly increasing the subG0/G1 phase indicative of apoptosis.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway. Inhibition of IκBα phosphorylation and subsequent p65 nuclear translocation has been observed with related benzimidazole derivatives .

Case Studies

Several case studies have illustrated the therapeutic potential of benzimidazole derivatives:

  • Anti-inflammatory Activity : Compounds structurally related to 4-(Piperazin-1-yl)-1H-benzo[d]imidazole have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) and TNF-α production in LPS-stimulated macrophages. For example, a derivative showed an IC50 value for NO production at 0.86 μM .
  • Neurological Applications : Research indicates that benzimidazole derivatives can act as positive allosteric modulators at GABA-A receptors, which are crucial for neurological function. This suggests potential applications in treating anxiety and other neurological disorders .

Q & A

Q. How can researchers optimize the synthesis yield of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with substituted isothiocyanates/isocyanates in the presence of triethylamine yields thiourea/urea derivatives (75–85% yields) . For the parent compound, one-pot methods using LaCl₃ as a catalyst under reflux in ethanol (80°C, 4–6 hours) achieve yields >85% . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading.

  • Table 1: Synthesis Approaches

MethodReagents/ConditionsYieldReference
Thiourea DerivativeIsothiocyanates, Et₃N, DCM, RT75–85%
One-Pot SynthesisLaCl₃, ethanol, reflux>85%

Q. What spectroscopic techniques are critical for characterizing 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the aromatic benzimidazole core (δ 6.8–8.9 ppm for protons, 110–150 ppm for carbons) and piperazine NH signals (δ 1.5–3.0 ppm). IR spectroscopy identifies NH stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) . HRMS validates molecular weight (e.g., [M+H⁺] at m/z 268.15) .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The trihydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays (e.g., solubility >50 mg/mL in water). For organic-phase reactions (e.g., coupling with hydrophobic moieties), DMSO or DMF is preferred. Pre-solubility testing in PBS (pH 7.4) is advised for biological studies .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR splitting patterns (e.g., overlapping aromatic signals) can be addressed via 2D NMR (COSY, HSQC) to assign coupling interactions. For example, ¹H-¹³C HMBC clarifies connectivity between the benzimidazole and piperazine moieties . Conflicting IR absorption bands (e.g., NH vs. OH stretches) require comparative analysis with deuterated solvents .

Q. What computational strategies predict the biological activity of derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like SARS-CoV-2 Mpro (PDB ID: 6LU7) evaluates binding affinity. Derivatives with pyridinyl or chlorophenyl substituents show higher docking scores (e.g., −7.77 kcal/mol for amodiaquine analogs) . QSAR models using descriptors like logP and topological polar surface area (TPSA) predict bioavailability .

Q. Why do in vitro antimicrobial results sometimes contradict computational predictions?

  • Methodological Answer : False positives in silico may arise from oversimplified binding models. Validate with MIC assays (e.g., against S. aureus or E. coli). For example, halogenated derivatives (4-chlorobenzyl) exhibit potent activity (MIC: 2–4 µg/mL) due to enhanced membrane penetration, despite moderate docking scores .

Q. How to address regioselectivity challenges in synthesizing substituted derivatives?

  • Methodological Answer : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) ensures regioselective 1,4-substitution. For example, diethyl phosphonate derivatives achieve >90% regioselectivity under mild conditions (25°C, 12 hours) . Steric hindrance from the piperazine group directs electrophilic attacks to the benzimidazole C-2 position .

Key Considerations for Researchers

  • Synthetic Pitfalls : Avoid overalkylation of the piperazine nitrogen by using controlled stoichiometry (1:1.2 molar ratio of benzimidazole to alkylating agent) .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate between specific and nonspecific effects .

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